

# Application Notes and Protocols for SKLB1002 in In Vitro Angiogenesis Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | SKLB1002 |
| Cat. No.:      | B612002  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SKLB1002** is a potent and specific small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase activity.<sup>[1][2]</sup> By blocking the VEGF/VEGFR-2 signaling pathway, **SKLB1002** effectively inhibits angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis, as well as in certain ocular diseases.<sup>[1][2][3][4]</sup> In vitro studies have demonstrated that **SKLB1002** suppresses key endothelial cell functions required for angiogenesis, including proliferation, migration, and tube formation.<sup>[1][2][3][5]</sup> These effects are mediated through the inhibition of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by preventing the phosphorylation of ERK1/2, JNK, and p38.<sup>[1][3][5][6]</sup>

These application notes provide detailed protocols for utilizing **SKLB1002** in various in vitro angiogenesis assays to assess its anti-angiogenic potential.

## Data Presentation

The following tables summarize the quantitative effects of **SKLB1002** on human umbilical vein endothelial cells (HUVECs) in key in vitro angiogenesis assays.

Table 1: Effect of **SKLB1002** on VEGF-Induced HUVEC Viability

| Treatment           | Concentration | Cell Viability (% of Control)     |
|---------------------|---------------|-----------------------------------|
| Control (Untreated) | -             | 100                               |
| VEGF                | 10 ng/mL      | Increased                         |
| VEGF + SKLB1002     | 10 nM         | Significantly Reduced vs.<br>VEGF |
| VEGF + SKLB1002     | 50 nM         | Significantly Reduced vs.<br>VEGF |

Data synthesized from qualitative descriptions in cited literature.[\[1\]](#)[\[5\]](#)

Table 2: Effect of **SKLB1002** on VEGF-Induced HUVEC Proliferation

| Assay                          | Treatment       | Concentration | Proliferation Status                |
|--------------------------------|-----------------|---------------|-------------------------------------|
| Ki67                           |                 |               |                                     |
| Immunofluorescence<br>Staining | VEGF + SKLB1002 | 10 nM, 50 nM  | Significantly<br>Decreased vs. VEGF |
| EdU Incorporation<br>Assay     | VEGF + SKLB1002 | 10 nM, 50 nM  | Significantly<br>Decreased vs. VEGF |

Data synthesized from qualitative descriptions in cited literature.[\[1\]](#)[\[5\]](#)

Table 3: Effect of **SKLB1002** on VEGF-Induced HUVEC Migration

| Assay                          | Treatment       | Concentration | Migration Status                  |
|--------------------------------|-----------------|---------------|-----------------------------------|
| Transwell Migration<br>Assay   | VEGF + SKLB1002 | 10 nM, 50 nM  | Significantly Reduced<br>vs. VEGF |
| Scratch Wound<br>Healing Assay | VEGF + SKLB1002 | 10 nM, 50 nM  | Significantly Reduced<br>vs. VEGF |

Data synthesized from qualitative descriptions in cited literature.[\[1\]](#)[\[5\]](#)

Table 4: Effect of **SKLB1002** on VEGF-Induced HUVEC Tube Formation

| Assay                   | Treatment       | Concentration | Tube Formation Status |
|-------------------------|-----------------|---------------|-----------------------|
| Matrigel Tube Formation | VEGF + SKLB1002 | 10 nM, 50 nM  | Interrupted vs. VEGF  |

Data synthesized from qualitative descriptions in cited literature.[\[1\]](#)[\[5\]](#)

## Experimental Protocols

### Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

### HUVEC Proliferation Assays

#### a. Ki67 Immunofluorescence Staining

- Seed HUVECs onto 24-well plates.
- After reaching desired confluence, treat the cells with VEGF (10 ng/mL) with or without **SKLB1002** (10 nM, 50 nM) for 24 hours. Untreated cells serve as a control.
- Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Block with 5% BSA for 30 minutes at 37°C.
- Incubate with Ki67 antibody overnight at 4°C.
- Wash with PBS and incubate with a fluorescently labeled secondary antibody.
- Counterstain nuclei with DAPI.

- Visualize and quantify the percentage of Ki67-positive cells using a fluorescence microscope.[\[1\]](#)

b. EdU Incorporation Assay

- Follow the treatment protocol as described for Ki67 staining.
- After treatment, add EdU to the cell culture medium and incubate for the recommended time according to the manufacturer's protocol.
- Fix, permeabilize, and perform the click reaction to label incorporated EdU.
- Analyze the percentage of EdU-positive cells by fluorescence microscopy or flow cytometry.[\[1\]](#)

## HUVEC Migration Assays

a. Scratch Wound Healing Assay

- Grow HUVECs to a confluent monolayer in a 6-well plate.
- Create a "scratch" in the monolayer using a sterile pipette tip.
- Wash with PBS to remove detached cells.
- Add serum-free medium containing VEGF (10 ng/mL) with or without **SKLB1002** (10 nM, 50 nM).
- Capture images of the scratch at 0, 24, and 48 hours.[\[1\]](#)
- Measure the width of the scratch at different time points to quantify cell migration.

b. Transwell Migration Assay

- Seed HUVECs in the upper chamber of a Transwell insert (8  $\mu$ m pore size) in serum-free medium.
- Add medium containing VEGF (10 ng/mL) with or without **SKLB1002** (10 nM, 50 nM) to the lower chamber.

- Incubate for a specified time (e.g., 24 hours).
- Remove non-migrated cells from the upper surface of the insert.
- Fix and stain the migrated cells on the lower surface of the insert.
- Count the number of migrated cells in several random fields under a microscope.[1]

## HUVEC Tube Formation Assay

- Coat the wells of a 24-well plate with Matrigel and allow it to solidify at 37°C.[1]
- Harvest HUVECs and resuspend them in medium containing VEGF (10 ng/mL) with or without **SKLB1002** (10 nM, 50 nM).
- Seed the HUVEC suspension onto the Matrigel-coated wells.
- Incubate for 6-12 hours to allow for tube formation.
- Observe and photograph the tube-like structures using a light microscope.
- Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.[1][5]

## Visualizations



[Click to download full resolution via product page](#)

Caption: **SKLB1002** inhibits angiogenesis by blocking VEGFR-2 signaling.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro angiogenesis assays with **SKLB1002**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SKLB1002, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKLB1002, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SKLB1002, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKLB1002, a novel inhibitor of VEGF receptor 2 signaling, induces vascular normalization to improve systemically administered chemotherapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for SKLB1002 in In Vitro Angiogenesis Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612002#sklb1002-protocol-for-in-vitro-angiogenesis-assay>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)